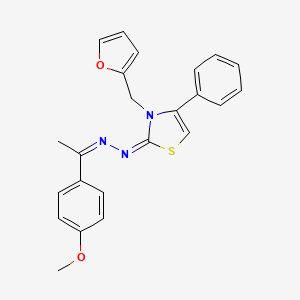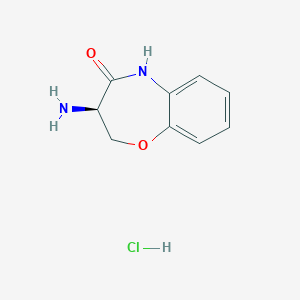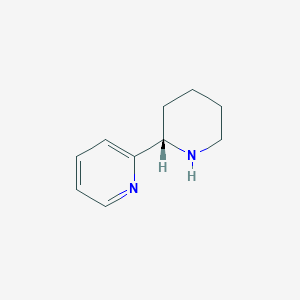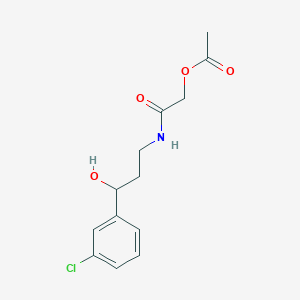
(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiurease Activities
Compounds related to "(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole" have been synthesized and evaluated for their antimicrobial, antiurease, and antioxidant activities. These synthesized compounds showed effective antiurease and antioxidant activities, suggesting their potential use in combating infections and diseases associated with oxidative stress and urease activity (Sokmen et al., 2014).
Biodistribution and Chagas Disease Treatment
A study focused on a specific amide-containing thiazole derivative for its application in treating Chagas disease, a tropical parasitic disease. A BODIPY-fluorophore-based probe was developed for in vivo tracing of this compound, indicating its biodistribution involves organs associated with the parasitic disease. This research aids in establishing future administration routes and regimens for Chagas disease treatment (Rodríguez et al., 2017).
Antioxidant and Anticancer Activities
Novel derivatives bearing the (E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole moiety have been evaluated for their antioxidant and anticancer activities. Some compounds demonstrated antioxidant activity superior to that of ascorbic acid, and specific compounds showed significant cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Anti-Inflammatory Agents
The synthesis of thiazole compounds and their evaluation as potential anti-inflammatory agents represent another significant area of research. Some newly synthesized compounds demonstrated promising antibacterial activity against various bacterial strains and were found to exhibit anti-inflammatory properties, suggesting their potential in the development of new anti-inflammatory drugs (Helal et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-ylmethyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-17(18-10-12-20(27-2)13-11-18)24-25-23-26(15-21-9-6-14-28-21)22(16-29-23)19-7-4-3-5-8-19/h3-14,16H,15H2,1-2H3/b24-17-,25-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGYCRVBCCFFV-LZEYSGSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C/1\N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)



![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)


![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2932255.png)
![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2932257.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)